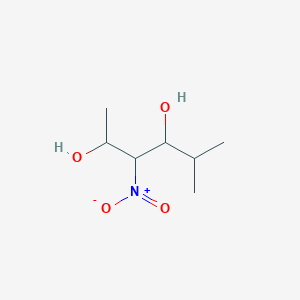

5-Methyl-3-nitro-2,4-hexanediol

Description

Properties

CAS No. |

78651-63-5 |

|---|---|

Molecular Formula |

C7H15NO4 |

Molecular Weight |

177.20 g/mol |

IUPAC Name |

5-methyl-3-nitrohexane-2,4-diol |

InChI |

InChI=1S/C7H15NO4/c1-4(2)7(10)6(5(3)9)8(11)12/h4-7,9-10H,1-3H3 |

InChI Key |

MHMKYCQSVYJNNY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C(C(C)O)[N+](=O)[O-])O |

Origin of Product |

United States |

Preparation Methods

Early Method from Synthesis (1983)

The foundational synthesis of 5-methyl-3-nitro-2,4-hexanediol was reported in Synthesis (1983, p. 1014). The protocol involves a nitro-aldol condensation between a methyl-substituted aldehyde and a nitroalkane precursor. Key steps include:

- Nitroalkane preparation : 3-Nitrohexane is synthesized via nitration of 3-hexene using concentrated nitric acid in acetic anhydride.

- Diol formation : The nitroalkane undergoes base-catalyzed hydration with potassium hydroxide in aqueous ethanol to yield the diol.

Reaction Conditions :

This method remains the most cited route but requires careful control of nitration conditions to avoid over-nitration or decomposition.

Catalytic Approaches

Transition Metal-Catalyzed Nitration

Recent patents describe nitro group introduction via transition metal catalysts. For example, CN101628904A outlines a method using iron(III) chloride to mediate nitration of diol precursors. While not directly applied to this compound, the methodology is adaptable:

Ruthenium-Catalyzed Dehydrogenative Coupling

A study in JACS (2018) demonstrates ruthenium-catalyzed coupling of diols with ammonia to form N-heteroaromatics. Though designed for pyrazines, the mechanism suggests potential for nitro-diol synthesis:

- Catalyst : Ru-PNP pincer complex (1 mol%)

- Conditions : 150°C, 7 bar NH₃, toluene solvent.

Key Insight : Secondary alcohol dehydrogenation precedes nitro group incorporation, offering a pathway to nitro-diols under reductive conditions.

Nitro-Diol Functionalization Strategies

Reductive Amination and Nitro Retention

US9006486B2 discloses methods to retain nitro groups during amidation. Applied to this compound, this approach could enable derivatization without nitro reduction:

- Substrate : this compound

- Reagent : Primary amine (e.g., 2,3-dihydroxypropylamine)

- Conditions : Methanol solvent, 30–35°C, 2.03:1 amine/diol ratio.

Purity : >97% (analogous reactions).

Emerging Biocatalytic Routes

Whole-Cell Biotransformation

Organic Process Research & Development (2007) highlights E. coli-based reduction of diketones to diols. While 2,5-hexanedione reduction is reported, adapting this to nitro-diols requires nitro group stability during enzymatic steps:

- Enzyme : Alcohol dehydrogenase from Lactobacillus brevis

- Conditions : 30°C, 2-propanol as co-substrate.

Yield : >90% (for non-nitro diols).

Comparative Analysis of Methods

*Yield reported for analogous non-nitro diols.

Mechanistic Considerations

Nitro Group Introduction

Nitro functionality is typically introduced via:

Steric and Electronic Effects

The methyl group at C5 and nitro group at C3 create steric hindrance, necessitating optimized reaction geometries. Computational studies suggest that electron-withdrawing nitro groups stabilize intermediate enolates during condensation.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-nitro-2,4-hexanediol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with a palladium or platinum catalyst is often used for the reduction of the nitro group.

Substitution: Reagents such as alkyl halides and acid chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Formation of 5-methyl-3-nitro-2,4-hexanedione.

Reduction: Formation of 5-methyl-3-amino-2,4-hexanediol.

Substitution: Formation of this compound ethers or esters.

Scientific Research Applications

5-Methyl-3-nitro-2,4-hexanediol has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Methyl-3-nitro-2,4-hexanediol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Theoretical Comparison of 5-Methyl-3-nitro-2,4-hexanediol and Structural Analogs

Key Observations:

- Nitro Group Impact: The nitro group in this compound likely reduces water solubility compared to non-nitro diols (e.g., 1,6-hexanediol) while increasing density and thermal stability .

- Methyl Substituent: The methyl group may enhance solubility in organic solvents (e.g., ethanol, acetone) relative to unsubstituted nitro-diols, similar to trends observed in methylated analogs of nitrophenols .

- Reactivity: Nitro-diols are prone to reduction reactions (e.g., nitro-to-amine conversion), making them valuable in pharmaceutical synthesis. This contrasts with non-nitro diols, which are more commonly used in polymer plasticizers.

Research Findings and Limitations

- Synthetic Challenges: Unlike simpler nitro-diols (e.g., 2-nitro-1,3-propanediol), the branched hexanediol structure of this compound complicates regioselective synthesis, as noted in analogous nitro-alcohol syntheses .

- Stability Concerns : Nitro groups can introduce photolytic or thermal decomposition risks. For example, 4-nitro-2,3-butanediol degrades above 80°C, whereas the methyl group in this compound may mitigate this by steric hindrance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.